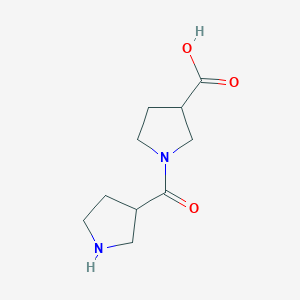
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is a versatile scaffold that contributes to the compound’s unique properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine using an oxidizing agent such as nitric acid, followed by reduction to yield the desired product . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Catalysts such as organocatalysts are often used in asymmetric synthesis to achieve high enantiomeric purity.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can have different biological and chemical properties .
Scientific Research Applications
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in binding to proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: A related compound with similar structural features.
Pyrrolidine-2-one: Another derivative with distinct biological activities.
Prolinol: A compound with a pyrrolidine ring used in various chemical applications
This comprehensive overview highlights the significance of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Biological Activity
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound includes two pyrrolidine rings connected by carbonyl and carboxylic acid functional groups. Its molecular formula is C₈H₁₄N₂O₃, which contributes to its solubility and reactivity in biological environments.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function.
- Antiviral Properties : Some derivatives of pyrrolidine compounds have shown antiviral activity, particularly against viruses such as HSV-1 and other RNA viruses, indicating potential therapeutic applications in virology .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have potential as an anticancer agent. The specific pathways involved in inducing apoptosis in cancer cells are currently under investigation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular function and promoting apoptosis in cancer cells.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of bacterial pathogens. Results indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria, supporting its potential use as a broad-spectrum antimicrobial agent.
- Cytotoxicity in Cancer Research : A series of experiments involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15/h7-8,11H,1-6H2,(H,14,15) |
InChI Key |
PHDKXFLONCNWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















